3-Amino-2-(3-chlorophenyl)propan-1-ol
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Overview
Description
3-Amino-2-(3-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . It is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to a propanol backbone. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-chlorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chloro-β-nitrostyrene, which is then reduced using hydrogen and a palladium catalyst to yield 3-chloro-β-phenylethylamine. This intermediate is subsequently reacted with formaldehyde and hydrogen cyanide to produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions[][3].
Major Products
Oxidation: Produces 3-chloro-β-phenylacetone.
Reduction: Yields 3-chloro-β-phenylethylamine.
Substitution: Results in various substituted derivatives depending on the nucleophile used[][3].
Scientific Research Applications
3-Amino-2-(3-chlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This compound may also influence signaling pathways by altering the function of key proteins involved in cellular processes[5][5].
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-chlorophenyl)propan-1-ol
- 3-Amino-3-(4-chlorophenyl)propan-1-ol
- 2-Amino-1-(3-chlorophenyl)propan-1-ol
Uniqueness
3-Amino-2-(3-chlorophenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The position of the chlorine atom and the presence of both amino and hydroxyl groups contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12ClNO |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
3-amino-2-(3-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12ClNO/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2 |
InChI Key |
YGPBQEOFGNZSSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)CO |
Origin of Product |
United States |
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